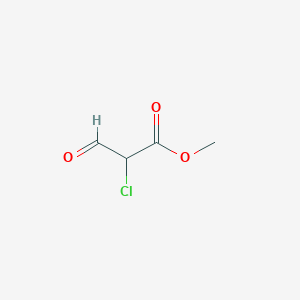
Methyl 2-chloro-3-oxopropanoate
Overview
Description
Methyl 2-chloro-3-oxopropanoate: is an organic compound with the molecular formula C4H5ClO3. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ester and a chloro group, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: Methyl 2-chloro-3-oxopropanoate can be synthesized through the esterification of 2-chloro-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Chlorination: Another method involves the chlorination of methyl 3-oxopropanoate using thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chloro group.
Industrial Production Methods: Industrial production typically involves the esterification route due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chloro group in methyl 2-chloro-3-oxopropanoate can be readily substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Various substituted esters and amides.
Reduction: Methyl 2-chloro-3-hydroxypropanoate.
Hydrolysis: 2-chloro-3-oxopropanoic acid.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: Methyl 2-chloro-3-oxopropanoate is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and antiviral agents.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural products.
Biology:
Enzyme Inhibition Studies: This compound is used in studies to investigate the inhibition of enzymes that interact with ester or carbonyl groups.
Medicine:
Drug Development: It is explored for its potential in developing new therapeutic agents due to its reactivity and ability to form diverse chemical structures.
Industry:
Polymer Production: Used in the synthesis of monomers for polymer production.
Agrochemicals: Intermediate in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. These properties make it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Methyl 3-chloro-3-oxopropanoate: Similar structure but with the chloro group at a different position.
Ethyl 2-chloro-3-oxopropanoate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 2-bromo-3-oxopropanoate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: Methyl 2-chloro-3-oxopropanoate is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. Its combination of ester and chloro functionalities provides a versatile platform for the synthesis of a wide range of chemical compounds.
Properties
IUPAC Name |
methyl 2-chloro-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c1-8-4(7)3(5)2-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSUVYGZODASAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559292 | |
| Record name | Methyl 2-chloro-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20656-61-5 | |
| Record name | Methyl 2-chloro-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)

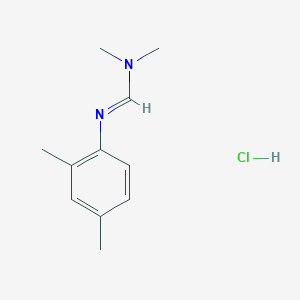
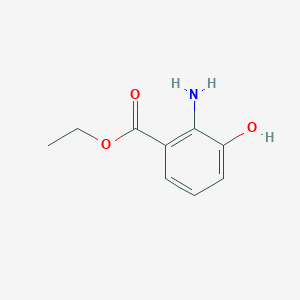

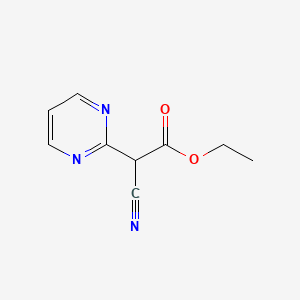

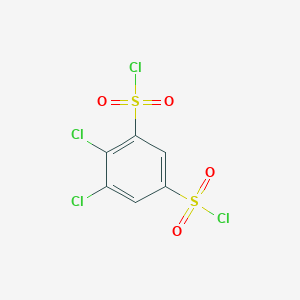
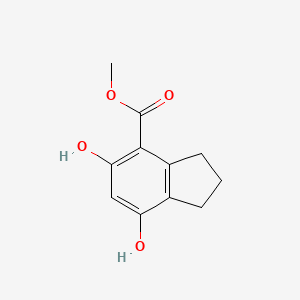


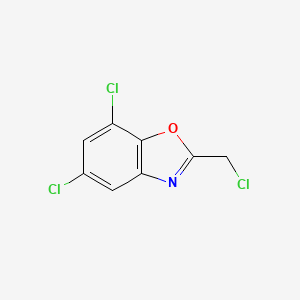
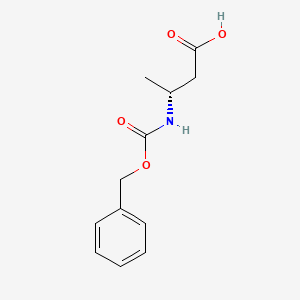
![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)
